molecular formula C15H6O6S3 B2470588 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid CAS No. 1174223-25-6

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid

Cat. No.: B2470588
CAS No.: 1174223-25-6
M. Wt: 378.39
InChI Key: NZKKLAALKJGLDC-UHFFFAOYSA-N
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Description

3,8,13-trithiatetracyclo[103002,607,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid is a complex organic compound characterized by its unique tetracyclic structure containing three sulfur atoms and multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of Diels-Alder reactions and intramolecular cyclizations.

    Introduction of Sulfur Atoms: The sulfur atoms are introduced through thiolation reactions, where sulfur-containing reagents such as thiols or disulfides are used.

    Functionalization with Carboxylic Acid Groups: The final step involves the introduction of carboxylic acid groups at specific positions on the tetracyclic core. This can be achieved through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols) under various conditions (temperature, solvent).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with fewer double bonds or sulfur atoms.

    Substitution: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies focus on understanding its interactions with biological targets and pathways.

    Medicine: Explored as a potential therapeutic agent due to its biological activities. Research includes drug development and formulation studies.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural and electronic properties.

Comparison with Similar Compounds

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene: Lacks the carboxylic acid groups, leading to different chemical and biological properties.

    3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxamide: Contains amide groups instead of carboxylic acid groups, affecting its reactivity and interactions.

    3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-trimethyl ester: Contains ester groups, leading to different solubility and stability properties.

The unique combination of sulfur atoms, tetracyclic structure, and carboxylic acid groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6O6S3/c16-13(17)7-1-4-10(22-7)5-2-9(15(20)21)24-12(5)6-3-8(14(18)19)23-11(4)6/h1-3H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKKLAALKJGLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=C(C=C(S3)C(=O)O)C4=C2C=C(S4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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